2-(3-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Description
2-(3-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C18H11ClFN5O2 and its molecular weight is 383.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antipathogenic Activity
A study by Limban, Marutescu, & Chifiriuc (2011) explored the synthesis and antipathogenic activity of various thiourea derivatives, including compounds with similar structures to the one . These derivatives exhibited significant potential as novel anti-microbial agents with antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus.
Properties and Applications in Polymer Science
The study by Spiliopoulos, Mikroyannidis, & Tsivgoulis (1998) discussed the synthesis of rigid-rod polyamides and polyimides derived from similar compounds. These materials showed excellent thermooxidative stability and were amorphous, demonstrating potential applications in high-performance materials.
Novel Detection Methods in Biochemistry
In biochemistry, compounds with similar structures have been used in innovative detection methods. For example, Bonner & Laskey (1974) developed a method for detecting tritium in polyacrylamide gels using a compound related to the one , which enhanced sensitivity in detecting proteins and nucleic acids.
Synthesis and Characterization in Organic Chemistry
The synthesis and characterization of derivatives, including those similar to the compound , was explored by Ellsworth, Meriwether, & Mertel (1989). These studies contribute to the understanding of chemical structures and properties essential for pharmaceutical and chemical industries.
Fluorescent pH Sensor Development
In the field of sensor technology, Yang et al. (2013) developed a fluorescent pH sensor using a compound structurally similar to 2-(3-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. This sensor demonstrated potential for detecting acidic and basic organic vapors.
Quantum Chemical Studies
Quantum chemical studies of similar compounds, as reported by Satheeshkumar et al. (2017), provide insights into the molecular geometry and chemical reactivity of these compounds, which is crucial for designing drugs and other chemical products.
Dual-Switching Polyamide Development
Polyamides with bis(diphenylamino)-fluorene units, similar in structure to the compound , were studied by Sun et al. (2016). These materials exhibited dual-switching electrochromic and electrofluorescent properties, suggesting applications in smart materials and display technologies.
Properties
IUPAC Name |
2-(3-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN5O2/c19-10-5-3-4-9(8-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-7-2-1-6-11(12)20/h1-8H,(H2,21,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKVKALASANQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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